3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
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Overview
Description
3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is a chemical compound that belongs to the class of hydrazinylidene derivatives. This compound is known for its unique structure, which includes a quinoline backbone and a hydrazinylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione typically involves the reaction of a quinoline derivative with a hydrazine derivative. One common method involves the condensation of 4-chlorobenzohydrazide with 1-phenylquinoline-2,4-dione under appropriate conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves similar reaction conditions with optimization for larger batch sizes.
Chemical Reactions Analysis
3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazinylidene moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydrazinylidene moiety may play a crucial role in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione can be compared with other hydrazinylidene derivatives and quinoline-based compounds. Similar compounds include:
3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione: This compound has a bromine atom instead of chlorine and may exhibit different chemical and biological properties.
3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity.
Properties
CAS No. |
649723-29-5 |
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Molecular Formula |
C21H14ClN3O2 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)diazenyl]-4-hydroxy-1-phenylquinolin-2-one |
InChI |
InChI=1S/C21H14ClN3O2/c22-14-10-12-15(13-11-14)23-24-19-20(26)17-8-4-5-9-18(17)25(21(19)27)16-6-2-1-3-7-16/h1-13,26H |
InChI Key |
BVXRVDUPIJBHLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)N=NC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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